Cas no 158213-81-1 (3-(methoxycarbonyl)aminopropanoic acid)

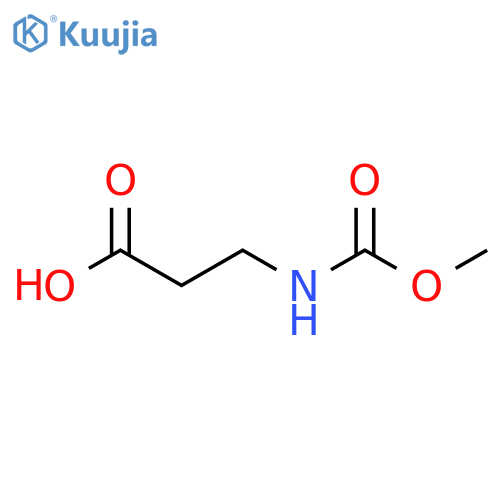

158213-81-1 structure

商品名:3-(methoxycarbonyl)aminopropanoic acid

CAS番号:158213-81-1

MF:C5H9NO4

メガワット:147.129261732101

CID:4606999

3-(methoxycarbonyl)aminopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[(methoxycarbonyl)amino]propanoic acid

- β-Alanine, N-(methoxycarbonyl)-

- 3-(methoxycarbonyl)aminopropanoic acid

-

- インチ: 1S/C5H9NO4/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)

- InChIKey: IMMVCLVAEGHEIC-UHFFFAOYSA-N

- ほほえんだ: C(=O)(OC)NCCC(=O)O

3-(methoxycarbonyl)aminopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B413475-50mg |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 50mg |

$ 70.00 | 2022-06-07 | ||

| TRC | B413475-25mg |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 25mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-71558-5.0g |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 95% | 5g |

$908.0 | 2023-05-03 | |

| Enamine | EN300-71558-0.25g |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 95% | 0.25g |

$116.0 | 2023-05-03 | |

| TRC | B413475-250mg |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 250mg |

$ 275.00 | 2022-06-07 | ||

| Enamine | EN300-71558-0.5g |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 95% | 0.5g |

$218.0 | 2023-05-03 | |

| Aaron | AR01AC5H-1g |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 95% | 1g |

$457.00 | 2025-02-09 | |

| 1PlusChem | 1P01ABX5-50mg |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 95% | 50mg |

$94.00 | 2025-03-19 | |

| A2B Chem LLC | AV60825-2.5g |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 95% | 2.5g |

$682.00 | 2024-04-20 | |

| A2B Chem LLC | AV60825-100mg |

3-[(methoxycarbonyl)amino]propanoic acid |

158213-81-1 | 95% | 100mg |

$123.00 | 2024-04-20 |

3-(methoxycarbonyl)aminopropanoic acid 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

158213-81-1 (3-(methoxycarbonyl)aminopropanoic acid) 関連製品

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 61549-49-3(9-Decenenitrile)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬